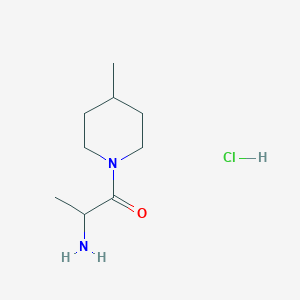

![molecular formula C8H5BrN2O B1525745 8-Bromoimidazo[1,2-a]piridina-2-carbaldehído CAS No. 1194375-12-6](/img/structure/B1525745.png)

8-Bromoimidazo[1,2-a]piridina-2-carbaldehído

Descripción general

Descripción

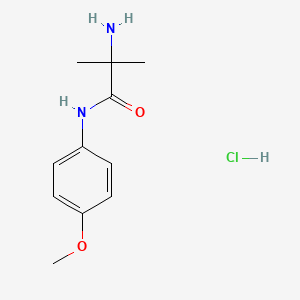

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O . It has a molecular weight of 225.04 .

Molecular Structure Analysis

The InChI code for 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H5BrN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are not available, it’s known that N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Investigación farmacéutica

Los núcleos de imidazo[1,2-a]piridina son cada vez más importantes en los productos farmacéuticos debido a su amplio rango de actividades farmacológicas . “8-Bromoimidazo[1,2-a]piridina-2-carbaldehído” podría utilizarse en la síntesis de nuevos compuestos con posibles efectos terapéuticos.

Agentes antimicrobianos

Los derivados de imidazo[1,2-a]piridina han sido evaluados por sus propiedades antimicrobianas . El grupo bromo en “this compound” puede mejorar estas propiedades, convirtiéndolo en un candidato para el desarrollo de nuevos fármacos antimicrobianos.

Tratamiento de la tuberculosis

Los desarrollos recientes indican que los análogos de imidazo[1,2-a]piridina muestran promesa en el tratamiento de la tuberculosis . El compuesto en cuestión podría explorarse por su eficacia contra la TB.

Síntesis de nuevos compuestos

El compuesto puede utilizarse en reacciones multicomponente para sintetizar nuevos análogos de pirano basados en imidazo[1,2-a]pirimidina con potencial actividad biológica .

Metodología de síntesis química

El compuesto puede servir como intermedio clave en varias metodologías sintéticas para la construcción del andamio de imidazo[1,2-a]piridina .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

While specific future directions for 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are not available, the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine represents a promising area of research . These compounds have significant biological and therapeutic value, and developing convenient synthetic methods for these structures is very meaningful .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are often involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .

Análisis Bioquímico

Biochemical Properties

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function .

Cellular Effects

The effects of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can modulate cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival . These effects on cell signaling can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .

Molecular Mechanism

At the molecular level, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins . This covalent modification can inhibit enzyme activity or alter protein function. Additionally, the compound can act as an electrophile, reacting with nucleophilic DNA bases and potentially causing DNA damage . This DNA damage can trigger cellular responses such as cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

The stability and effects of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in laboratory settings can vary over time. The compound is relatively stable when stored at low temperatures (0-8°C), but it can degrade over time when exposed to light and air . In vitro studies have shown that the effects of this compound on cellular function can change over time, with prolonged exposure leading to increased cytotoxicity and apoptosis . In vivo studies have also indicated that long-term exposure to 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can result in cumulative toxic effects on tissues and organs .

Dosage Effects in Animal Models

The effects of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, it can cause significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . Toxicological studies have highlighted the importance of careful dose optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion from the body . The compound’s metabolism can affect its bioavailability and pharmacokinetics, influencing its overall efficacy and safety .

Transport and Distribution

The transport and distribution of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific membrane transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can affect its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can localize to other subcellular compartments, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis .

Propiedades

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCSWBYPSZSEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724472 | |

| Record name | 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194375-12-6 | |

| Record name | 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

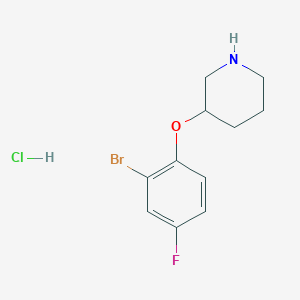

![3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525667.png)

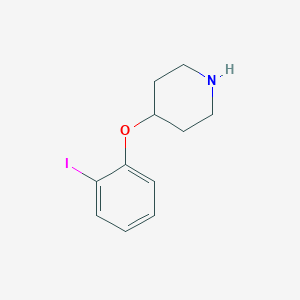

![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)

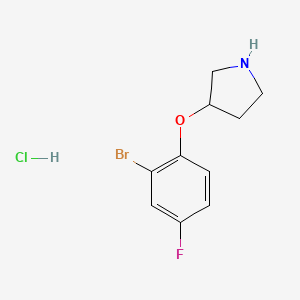

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1525670.png)

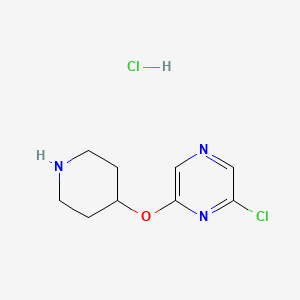

![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)